molecular formula C11H17N3O B15254323 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15254323
M. Wt: 207.27 g/mol
InChI Key: BIPQFWHMNLYKTC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrolidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methylpyrrolidine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is scaled up from laboratory synthesis to industrial production by ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.

    2-Methylpyrrolidine: Lacks the pyrazole ring, leading to distinct reactivity and applications.

    1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns.

Uniqueness

1,3-Dimethyl-5-(2-methylpyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts specific chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1,3-dimethyl-5-(2-methylpyrrolidin-1-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H17N3O/c1-8-5-4-6-14(8)11-10(7-15)9(2)12-13(11)3/h7-8H,4-6H2,1-3H3

InChI Key

BIPQFWHMNLYKTC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C(=NN2C)C)C=O

Origin of Product

United States

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